Ethyl benzimidate hydrochloride

Catalog No.
S1520846
CAS No.
5333-86-8
M.F
C9H12ClNO
M. Wt
185.65 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl benzimidate hydrochloride

CAS Number

5333-86-8

Product Name

Ethyl benzimidate hydrochloride

IUPAC Name

ethyl benzenecarboximidate;hydrochloride

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

InChI

InChI=1S/C9H11NO.ClH/c1-2-11-9(10)8-6-4-3-5-7-8;/h3-7,10H,2H2,1H3;1H

InChI Key

MODZVIMSNXSQIH-UHFFFAOYSA-N

SMILES

CCOC(=N)C1=CC=CC=C1.Cl

Synonyms

Benzenecarboximidic Acid Ethyl Ester Hydrochloride; Benzimidic Acid Ethyl Ester Hydrochloride; Benzimidoyl Ethyl Ether Hydrochloride; Ethyl benzenecarboximidate Hydrochloride; Ethyl Benzimidate Hydrochloride; Ethyl Iminobenzoate Hydrochloride

Canonical SMILES

CCOC(=[NH2+])C1=CC=CC=C1.[Cl-]

Precursor in Organic Synthesis:

Ethyl benzimidate hydrochloride acts as a key starting material in the synthesis of various organic compounds. It is primarily used in reactions involving:

  • (4R)-Ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate: This compound finds applications in medicinal chemistry and material science research [].
  • Methyl-5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylate: This compound serves as an intermediate in the synthesis of other biologically active molecules [].

These reactions typically involve condensation with other reagents under specific conditions. Notably, both syntheses mentioned above utilize ethyl benzimidate hydrochloride in conjunction with other chemicals like (R)-ethyl cysteine hydrochloride, D-penicillamine methyl ester hydrochloride, and triethylamine [, ].

Potential Research Utility:

While limited research exists specifically on ethyl benzimidate hydrochloride, its structure and properties suggest potential research applications in various fields:

  • Medicinal Chemistry: The benzimidazole ring system present in ethyl benzimidate hydrochloride is a common structural motif found in numerous bioactive compounds, including antiparasitic and antifungal agents []. This suggests potential for exploring the molecule's activity against various pathogens.
  • Material Science: The aromatic nature and functional groups within ethyl benzimidate hydrochloride could be of interest for researchers exploring the development of novel materials with specific properties, such as polymers or catalysts.

Molecular Structure Analysis

The molecule consists of an ethyl group (C2H5) attached to a benzimidate group (C6H5C(=NH)O). A hydrochloride ion (HCl) is also present, indicating the molecule is a salt []. The key features include the aromatic benzene ring within the benzimidate group and the presence of a nitrogen atom with a lone pair of electrons. These features can participate in various chemical reactions [].


Chemical Reactions Analysis

The primary use of ethyl benzimidate hydrochloride is as a reactant in organic synthesis. Here are two documented examples:

  • Synthesis of (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate: This reaction involves the condensation of ethyl benzimidate hydrochloride with (R)-ethyl cysteine hydrochloride [, ].

Balanced Chemical Equation:

C6H5C(=NH)OCH2CH3 • HCl + (R)-HSCH2CH(NH2)COOH • HCl → C6H5C(S)-N(CH2CH3)COOH + 2HCl (1)

  • Synthesis of Methyl-5,5-dimethyl-2-phenyl-2-thiazolin: This reaction involves the reaction of ethyl benzimidate hydrochloride with D-penicillamine methyl ester hydrochloride and triethylamine [].

Due to the proprietary nature of some syntheses, more reactions involving ethyl benzimidate hydrochloride might exist but remain unpublished.


Physical And Chemical Properties Analysis

  • Melting point: Likely to be above room temperature due to the presence of the aromatic ring [].
  • Boiling point: Expected to be high due to the combined effect of the aromatic ring and the ester group [].
  • Solubility: Likely soluble in organic solvents like dichloromethane or ethanol due to the presence of the aromatic ring and the ester group [].
  • Stability: The presence of the hydrochloride salt suggests the compound might be hygroscopic (absorbs moisture from the air) [].

Ethyl benzimidate hydrochloride itself does not have a known mechanism of action in biological systems. Its significance lies in its role as a precursor molecule for the synthesis of other compounds with potential biological activities. The mechanisms of action of those derived compounds would need to be investigated independently.

As with any chemical compound, caution should be exercised when handling ethyl benzimidate hydrochloride. Specific data on its toxicity is not available, but general safety guidelines for handling laboratory chemicals should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5333-86-8

General Manufacturing Information

Benzenecarboximidic acid, ethyl ester, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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